Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate
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Overview
Description
Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate typically involves the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide (NaOEt). This reaction leads to the formation of the desired benzofuran derivative . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-oxo-6-trifluoromethyl-4H-thiopyran-2-carboxylic acid: Similar structure but contains a thiopyran ring instead of a benzofuran ring.
Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate: Similar structure but contains a pyran ring instead of a benzofuran ring.
Uniqueness
Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is unique due to its benzofuran ring structure combined with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate (CAS: 1420799-97-8) is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H10F3O3
- Molecular Weight : 277.2 g/mol
- CAS Number : 1420799-97-8
Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms:
- Enzyme Inhibition : Many benzofuran derivatives act as enzyme inhibitors. For instance, they can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process.
- Antimicrobial Activity : Some studies have suggested that these compounds possess antimicrobial properties against various bacterial strains.
- Antioxidant Properties : The trifluoromethyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
Antimicrobial Activity
A study conducted on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds could effectively inhibit bacterial growth.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
Anti-inflammatory Activity
The anti-inflammatory potential of ethyl derivatives has been explored through various in vitro assays. In one notable study, the compound was shown to significantly reduce the production of pro-inflammatory cytokines in activated macrophages.
Case Studies
- Case Study on Pain Relief : A clinical trial investigated the efficacy of a related benzofuran derivative in managing chronic pain conditions. Patients reported a significant reduction in pain levels compared to a placebo group.
- Case Study on Anticancer Properties : Research on similar compounds revealed cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:
- Synthesis Methodology : The compound can be synthesized via a multi-step process involving cyclization reactions with trifluoroacetaldehyde and subsequent esterification.
- Biological Evaluation : In vivo studies demonstrated that administration of the compound led to a decrease in tumor size in animal models when compared to control groups.
Properties
Molecular Formula |
C12H11F3O4 |
---|---|
Molecular Weight |
276.21 g/mol |
IUPAC Name |
ethyl 4-oxo-6-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C12H11F3O4/c1-2-18-11(17)7-5-19-9-4-6(12(13,14)15)3-8(16)10(7)9/h5-6H,2-4H2,1H3 |
InChI Key |
QSUCLWMNWRAIRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C(=O)CC(C2)C(F)(F)F |
Origin of Product |
United States |
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